6-(2,3-Difluorophenyl)pyridin-3-amine
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Overview
Description
6-(2,3-Difluorophenyl)pyridin-3-amine is a fluorinated aromatic compound that belongs to the class of pyridines. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues
Preparation Methods
The synthesis of 6-(2,3-Difluorophenyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and boron reagents to couple aryl halides with arylboronic acids. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of fluorinated pyridines .
Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents and selective synthesis techniques to achieve high yields and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of fluorinated chemicals .
Chemical Reactions Analysis
6-(2,3-Difluorophenyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of different oxidation states and products.
Cross-Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura cross-coupling reaction is a key method for synthesizing fluorinated pyridines.
Common reagents used in these reactions include palladium catalysts, boron reagents, and fluorinating agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2,3-Difluorophenyl)pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: Fluorinated pyridines are used in the development of pharmaceuticals due to their unique biological properties.
Materials Science: Fluorinated pyridines are used in the development of advanced materials, including polymers and liquid crystals, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(2,3-Difluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the aromatic ring can influence the compound’s binding affinity to various receptors and enzymes. This can result in enhanced biological activity and selectivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-(2,3-Difluorophenyl)pyridin-3-amine can be compared with other similar compounds, such as:
2,3-Difluoropyridine: This compound has a similar structure but lacks the amine group, which can result in different chemical and biological properties.
3,6-Difluoro-2-methoxypyridine: This compound has additional fluorine and methoxy groups, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and an amine group, which can impart distinct properties and applications compared to other fluorinated pyridines.
Biological Activity
6-(2,3-Difluorophenyl)pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic potentials, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a difluorophenyl moiety at the 6-position. The presence of fluorine atoms is known to enhance the lipophilicity and biological activity of compounds, making them more effective in interacting with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways.
- Antimicrobial Properties : Preliminary results suggest effectiveness against certain bacterial strains.
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various protein kinases.
The mechanism by which this compound exerts its biological effects primarily involves:
- Targeting Kinases : The compound has been identified as an inhibitor of p38α MAPK, a kinase involved in inflammatory responses and pain signaling pathways .
- Induction of Apoptosis : It promotes apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Anticancer Activity
A study focusing on the compound's effect on human cancer cell lines demonstrated that it significantly reduced cell viability in a dose-dependent manner. The apoptotic effect was confirmed through Annexin V staining and Western blot analysis, revealing increased levels of cleaved caspase-9 and PARP .
Antimicrobial Activity
In vitro tests indicated that this compound exhibited antimicrobial activity against several bacterial strains. Its minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential as a therapeutic agent .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
6-(2,3-difluorophenyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-9-3-1-2-8(11(9)13)10-5-4-7(14)6-15-10/h1-6H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJIEKGEOXNITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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